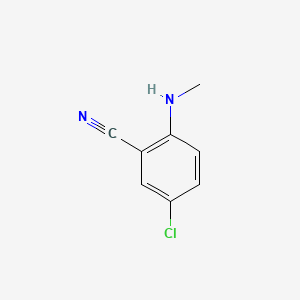

5-Chloro-2-(methylamino)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOXVUGKBFWWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234997 | |

| Record name | 5-Chloro-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85702-70-1 | |

| Record name | 5-Chloro-2-(methylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85702-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(methylamino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085702701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(methylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 2 Methylamino Benzonitrile

Retrosynthetic Analysis of 5-Chloro-2-(methylamino)benzonitrile

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are reached. wikipedia.org For this compound, the analysis identifies key bonds that can be disconnected to reveal plausible synthetic pathways.

The primary disconnections for this compound are the carbon-nitrogen (C-N) bond of the methylamino group and the carbon-carbon (C-CN) bond of the nitrile group.

C-N Bond Disconnection: Breaking the bond between the benzene (B151609) ring and the methylamino nitrogen suggests a precursor, 2-amino-5-chlorobenzonitrile (B58002). This disconnection points to a forward synthesis involving the methylation of the primary amine. The synthetic equivalent for the electrophilic methyl group could be a reagent like dimethyl sulfate (B86663) or dimethyl carbonate.

C-CN and C-N Bond Disconnections: A more fundamental disconnection involves breaking both the nitrile and the methylamino bonds. This leads back to a di-substituted benzene ring, such as 2,4-dichlorobenzonitrile. In the forward synthesis, this would require two sequential nucleophilic aromatic substitution reactions: one with methylamine (B109427) (amination) and one with a cyanide source (cyanation). The order of these steps can be varied, presenting different synthetic strategies.

Another retrosynthetic approach considers the formation of the benzonitrile (B105546) framework itself from other functional groups. For instance, the nitrile group can be formed via the dehydration of a primary amide (2-amino-5-chlorobenzamide), which in turn can be derived from the corresponding carboxylic acid (5-chloroanthranilic acid). chemicalbook.com This multi-step approach provides an alternative route from basic starting materials like anthranilic acid. chemicalbook.com

Established Synthetic Routes to this compound and its Precursors

Several established routes are utilized for the synthesis of this compound, each with distinct starting materials and reaction sequences.

Synthesis via Substituted Benzene Derivatives and Amination/Cyanation

A common strategy involves the direct functionalization of a substituted benzene ring. One route begins with 3-phenyl-5-chloro-2,1-benzisoxazole, which undergoes methylation with dimethyl sulfate to form a quaternary ammonium (B1175870) salt. This intermediate is then reduced using iron powder to yield 2-methylamino-5-chlorobenzophenone. guidechem.com While this produces a related benzophenone, similar amination strategies are central to forming the desired benzonitrile.

Palladium-catalyzed amination reactions, a cornerstone of modern organic synthesis, provide a powerful method for forming the C-N bond. researchgate.net These reactions can couple an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netrsc.org Similarly, palladium-catalyzed cyanation reactions can introduce the nitrile group by reacting an aryl halide with a cyanide source. These methods offer a modular approach starting from halogenated benzene derivatives.

Multi-Step Organic Reaction Sequences for the Benzonitrile Framework

The synthesis of the key precursor, 2-amino-5-chlorobenzonitrile, is often achieved through a multi-step sequence starting from anthranilic acid. chemicalbook.com This laboratory-scale synthesis involves four main steps: chemicalbook.com

Chlorination: Anthranilic acid undergoes ring chlorination with sulfuryl chloride to produce 5-chloroanthranilic acid. chemicalbook.com

Acid Chloride Formation: The resulting carboxylic acid is converted to 5-chloroanthraniloyl chloride using thionyl chloride. chemicalbook.com

Amidation: The acid chloride is then treated with aqueous ammonia (B1221849) to form 2-amino-5-chlorobenzamide. This step typically achieves a good yield. chemicalbook.com

Dehydration: The final step is the dehydration of the primary amide to the nitrile. A strong dehydrating agent like phosphorus pentoxide (P₂O₅) is used to effect this transformation, yielding 2-amino-5-chlorobenzonitrile. chemicalbook.comresearchgate.net

This sequence builds the required functionality step-by-step, starting from a simple and widely available aromatic acid. chemicalbook.com

Methylation Reactions for Introducing the Methylamino Group

The final step in many synthetic routes is the N-methylation of the precursor 2-amino-5-chlorobenzonitrile. Various reagents and conditions can be employed for this transformation.

A patent describes a method for the N-monomethylation of the related compound, 2-amino-5-chlorobenzophenone (B30270), which is analogous to the synthesis of the target benzonitrile. google.com Traditional methods involved protecting the amine as a sulfonamide, followed by methylation with dimethyl sulfate, and subsequent deprotection. google.com

More direct and environmentally favorable methods have been developed. One such method involves the direct methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate (DMC) as a green methylating agent. This reaction is performed in the presence of a specific catalyst, such as a high silicon-to-aluminum ratio NaY molecular sieve, at elevated temperatures (80–90 °C). google.com This approach avoids toxic reagents and can produce the methylated product in high yield and purity. google.com

| Method | Methylating Agent | Catalyst/Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Traditional Sulfonamide Route | Dimethyl sulfate | Tosic acid, Sulfuric acid | Multi-step (protection, methylation, deprotection) | Not specified | google.com |

| Direct Methylation | Dimethyl carbonate (DMC) | NaY molecular sieve | Greener, direct, high selectivity | 93.1% | google.com |

| Direct Methylation | Dimethyl sulfate (DMS) | None specified (in toluene) | Direct one-pot synthesis from an isoxazole (B147169) precursor | Not specified | guidechem.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing costs and environmental impact. The choice of solvent and catalyst plays a pivotal role in achieving these goals.

Solvent Effects and Catalysis

The solvent can significantly influence reaction rates and outcomes by affecting the solubility of reactants and stabilizing transition states. nih.govresearchgate.net In the synthesis of related arylpiperazines, palladium-catalyzed amination reactions are often employed, where polar aprotic solvents like DMF or toluene (B28343) can be effective. researchgate.netconicet.gov.ar The choice of solvent can be the difference between a low and a high-yield reaction. conicet.gov.ar For instance, in a Stille coupling reaction, switching the solvent from toluene to DMF dramatically increased the product yield from 27% to 63%. conicet.gov.ar

Catalysis is fundamental to many of the synthetic steps.

Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions to form C-N (amination) and C-C (cyanation) bonds. rsc.orgresearchgate.net The development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has improved the stability and efficiency of these catalysts, allowing reactions to proceed under milder conditions. conicet.gov.arresearchgate.net

Zeolite Catalysis: In the methylation of 2-amino-5-chlorobenzophenone with dimethyl carbonate, a high silicon-to-aluminum ratio NaY molecular sieve acts as a reusable, green catalyst. google.com The reaction proceeds at 85-90 °C, and after several hours, the catalyst can be filtered off, and the product isolated with high purity (99.1%) and yield (up to 93.1%). google.com This catalytic system is highly selective for the desired monomethylated product. google.com

Iron Catalysis: In other synthetic transformations, such as the rearrangement of 5-chloroisoxazoles to form reactive intermediates, anhydrous iron(II) chloride (FeCl₂) has been used as a simple and inexpensive catalyst in solvents like acetonitrile (B52724). mdpi.com

| Reaction Type | Catalyst | Solvent | Typical Conditions | Advantage | Reference |

|---|---|---|---|---|---|

| N-Methylation | NaY molecular sieve | Dimethyl carbonate (reagent and solvent) | 85-90 °C, 7h | High yield, high purity, reusable catalyst | google.com |

| Aromatic Amination | Palladium-NHC Complex | DMF or Toluene | Varies, often elevated temperature | Efficient C-N bond formation | researchgate.netconicet.gov.ar |

| Isoxazole Rearrangement | Anhydrous FeCl₂ | Acetonitrile | Room Temperature | Inexpensive, mild conditions | mdpi.com |

Temperature and Pressure Control

The control of temperature is a critical factor in the synthesis of this compound and its precursors. In analogous chemical transformations, such as the synthesis of related chloro-nitro-aromatic compounds, temperature control is paramount to ensure selective reactions and minimize the formation of byproducts. For instance, in the synthesis of 5-chloro-2-methyl aniline (B41778) from 4-chloro-2-nitrotoluene, the reaction temperature is carefully maintained between 30 and 105 °C. This range is crucial for controlling the rate of reaction and preventing undesired side reactions that can occur at higher temperatures.

Similarly, in the N-methylation step to produce related compounds like 2-methylamino-5-chlorobenzophenone, the reaction temperature is typically held between 80 and 90 °C. rasayanjournal.co.in Temperatures below this range can significantly slow down or even halt the reaction, while higher temperatures might lead to over-methylation or degradation of the product. rasayanjournal.co.in

While specific pressure conditions for the synthesis of this compound are not extensively detailed in publicly available literature, many synthetic steps are likely performed at atmospheric pressure. However, for certain reactions, such as catalytic hydrogenations that might be employed in alternative synthetic routes, elevated pressures of hydrogen gas would be necessary. In industrial settings, high-pressure autoclaves capable of operating above 7 bar (100 psi) are often utilized for such transformations to enhance reaction rates and efficiency. chemicalbook.com

Reaction Time and Workup Procedures

Reaction time is another crucial variable that is optimized to maximize product yield and purity. For methylation reactions in the synthesis of similar compounds, insulation reaction times can extend for several hours to ensure the reaction goes to completion. rasayanjournal.co.inguidechem.com For example, a methylation step might be held at a specific temperature for 4 to 8 hours. rasayanjournal.co.in

Following the completion of the reaction, a carefully designed workup procedure is essential to isolate the desired product, this compound, in a pure form. A typical workup procedure for related aromatic amines and nitriles involves several steps:

Cooling and Quenching: The reaction mixture is first cooled to room temperature or below. This step is often followed by the addition of water or an aqueous solution to quench any remaining reactive reagents.

Phase Separation and Extraction: If the reaction is performed in a multiphase system, the organic layer containing the product is separated. For homogeneous reactions, an extraction with a suitable organic solvent like ethyl acetate (B1210297) is performed to separate the product from the aqueous phase.

Washing: The organic phase is washed sequentially with water, dilute acid, and/or dilute base to remove any remaining impurities, unreacted starting materials, and catalysts. For instance, a dilute hydrochloric acid wash can remove basic impurities, while a sodium bicarbonate wash can neutralize any acidic components.

Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water. The solvent is subsequently removed under reduced pressure using a rotary evaporator.

Purification: The final purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695), or by column chromatography on silica (B1680970) gel to yield the final, pure this compound. rasayanjournal.co.in

Table 1: Illustrative Reaction Parameters for Analogous Syntheses

| Parameter | Value/Procedure | Rationale |

| Temperature | 30 - 105 °C (for related aniline synthesis) 80 - 90 °C (for N-methylation) | To control reaction rate and minimize byproducts. rasayanjournal.co.in |

| Pressure | Typically atmospheric; >7 bar for certain hydrogenation steps. | Standard for many organic reactions; elevated pressure for specific catalytic processes. chemicalbook.com |

| Reaction Time | 4 - 8 hours (for methylation) | To ensure the reaction proceeds to completion. rasayanjournal.co.in |

| Workup | Cooling, quenching, extraction, washing, drying, purification (recrystallization/chromatography). | To isolate and purify the final product. rasayanjournal.co.in |

Advanced Synthetic Approaches to this compound

In recent years, the chemical industry has been moving towards more sustainable and efficient manufacturing processes. This has led to the exploration of advanced synthetic approaches, including the application of green chemistry principles and the use of flow chemistry.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied:

Use of Greener Reagents: A key example is the substitution of highly toxic and corrosive methylating agents, such as dimethyl sulfate, with greener alternatives. rasayanjournal.co.in Dimethyl carbonate, for instance, is considered a green chemical due to its low toxicity, comparable to ethanol, and has been successfully used in the N-methylation of related aminobenzophenones. rasayanjournal.co.ingoogle.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Safer Solvents and Auxiliaries: The use of safer solvents is another important aspect. While traditional organic solvents are often necessary, research into greener solvent alternatives or solvent-free reaction conditions is an active area of investigation.

The principles of green chemistry are increasingly being applied to the synthesis of nanoparticles as well, often utilizing plant extracts as reducing and capping agents, which offers a more environmentally benign alternative to traditional chemical methods. biomedres.usnih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. mdpi.comijprajournal.com In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. ijprajournal.com

Key advantages of applying flow chemistry to the synthesis of this compound would include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling better temperature control and reducing the risk of thermal runaways, especially in highly exothermic reactions. ijprajournal.com

Improved Safety: The small reaction volumes within a flow reactor minimize the amount of hazardous material present at any given time. This is particularly beneficial when working with toxic or reactive intermediates.

Increased Efficiency and Scalability: Continuous processing can lead to higher yields and purity due to precise control over reaction conditions. Scaling up production is often simpler than with batch processes, as it can be achieved by running the flow reactor for longer periods or by using multiple reactors in parallel.

While specific examples of the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the well-documented successes of this technology in the synthesis of other active pharmaceutical ingredients and fine chemicals suggest its high potential for optimizing the production of this compound. mdpi.comnih.gov

Reactivity and Reaction Mechanisms of 5 Chloro 2 Methylamino Benzonitrile

Electronic Effects and Their Influence on Reactivity

Electron-Donating Properties of the Methylamino Group

Conversely, the methylamino group at the 2-position acts as a strong activating group. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring through a powerful electron-donating resonance effect (+R). This effect significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methylamino group. Although the nitrogen atom also exerts a modest inductive electron-withdrawing effect, the resonance effect is substantially stronger, leading to a net activation of the ring.

Impact of Functional Groups on Aromatic Ring Activation/Deactivation

The combined electronic effects of the substituents on 5-Chloro-2-(methylamino)benzonitrile create a nuanced reactivity profile. The strong electron-donating methylamino group activates the ring, while the electron-withdrawing chloro and nitrile groups deactivate it. The nitrile group (-CN) is a potent deactivating group due to both its strong inductive withdrawal and its ability to withdraw electrons via resonance.

The positions on the aromatic ring are activated or deactivated as follows:

Positions ortho and para to the methylamino group (positions 3, 5, and the carbon bearing the nitrile group) experience increased electron density due to the +R effect of the methylamino group.

Positions ortho and para to the chloro group (positions 4, 6 and the carbon bearing the nitrile group) are inductively deactivated.

The nitrile group strongly deactivates the entire ring, particularly the position to which it is attached and the ortho and para positions.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are plausible for this compound, targeting either the nitrile group or the chloro substituent.

Substitution at the Benzonitrile (B105546) Moiety

The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.org This allows for nucleophilic attack at this position. Common reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. chemistrysteps.comopenstax.org For this compound, this would yield 5-chloro-2-(methylamino)benzoic acid.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction would convert the nitrile group to an aminomethyl group, forming [5-chloro-2-(methylamino)phenyl]methanamine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.comopenstax.org

Table 1: Potential Nucleophilic Reactions at the Benzonitrile Moiety

| Reaction Type | Reagents | Potential Product |

| Acid Hydrolysis | H₃O⁺, heat | 5-Chloro-2-(methylamino)benzoic acid |

| Base Hydrolysis | NaOH, H₂O, heat | Sodium 5-chloro-2-(methylamino)benzoate |

| Reduction | 1. LiAlH₄, 2. H₂O | [5-Chloro-2-(methylamino)phenyl]methanamine |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | 1-[5-Chloro-2-(methylamino)phenyl]-1-alkanone |

Replacement of the Chloro Substituent by Other Nucleophiles

The replacement of the chloro group via nucleophilic aromatic substitution (SₙAr) is a key potential reaction for this molecule. For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org In this compound, the nitrile group is para to the chloro substituent.

The generally accepted mechanism for SₙAr involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, and the presence of the electron-withdrawing nitrile group at the para position provides significant stabilization.

Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). libretexts.org

A variety of nucleophiles can potentially displace the chloro group, including amines, alkoxides, and thiolates. The strong electron-donating methylamino group, being ortho to the reaction center, can also influence the reaction rate and regioselectivity.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Amine | R₂NH | N²,N²-Dialkyl-5-amino-2-(methylamino)benzonitrile |

| Alkoxide | NaOR | 5-Alkoxy-2-(methylamino)benzonitrile |

| Thiolate | NaSR | 2-(Methylamino)-5-(alkylthio)benzonitrile |

| Hydroxide | NaOH | 5-Hydroxy-2-(methylamino)benzonitrile |

Electrophilic Aromatic Substitution and Addition Reactions

The reactivity of the benzene ring in this compound towards electrophiles is influenced by the electronic effects of its substituents: the chloro, methylamino, and cyano groups.

Reactivity of the Benzene Ring Towards Electrophiles

The benzene ring of this compound contains both activating and deactivating groups that dictate its reactivity in electrophilic aromatic substitution. The methylamino group (-NHCH₃) is an activating group, meaning it increases the electron density of the benzene ring through resonance, making it more susceptible to electrophilic attack. Conversely, the chloro (-Cl) and cyano (-CN) groups are deactivating groups, withdrawing electron density from the ring and making it less reactive towards electrophiles. vaia.com

Participation of the Amino Group in Electrophilic Transformations

The methylamino group in this compound plays a crucial role in electrophilic transformations. As a strong electron-donating group, it significantly enhances the nucleophilicity of the aromatic ring, facilitating electrophilic attack. This activating effect is a key determinant of the compound's reactivity profile.

Furthermore, the nitrogen atom of the methylamino group can itself act as a nucleophile, participating in various reactions. For instance, it can be alkylated or acylated. The synthesis of 2-methylamino-5-chlorobenzophenone often involves the monomethylation of 2-amino-5-chlorobenzophenone (B30270). google.com This highlights the ability of the amino group to undergo electrophilic attack directly. Protecting the amino group is sometimes necessary in multi-step syntheses to prevent unwanted side reactions. nih.gov

Reduction and Oxidation Chemistry of this compound

The chemical behavior of this compound extends to reduction and oxidation reactions, primarily involving the nitrile functional group.

Reduction of the Nitrile Group to Amines

The nitrile group (-CN) in this compound can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a common and useful method for synthesizing amines from nitriles. libretexts.org Several reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium, platinum, or Raney nickel in the presence of hydrogen gas. libretexts.org This method is often selective for the reduction of the nitrile group, leaving other functional groups intact. researchgate.net Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which effectively converts nitriles to primary amines. libretexts.orglibretexts.org Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been shown to reduce a variety of nitriles to primary amines in high yields. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | 5-Chloro-2-(methylamino)benzylamine |

| LiAlH₄ | Ether solvent, followed by acid workup | 5-Chloro-2-(methylamino)benzylamine |

| BH₂N(iPr)₂ / cat. LiBH₄ | - | 5-Chloro-2-(methylamino)benzylamine |

Oxidative Transformations

Information regarding the specific oxidative transformations of this compound is not extensively detailed in the provided search results. However, general principles of organic chemistry suggest that the methylamino group could be susceptible to oxidation. Strong oxidizing agents could potentially oxidize the methylamino group to various products, such as a nitroso or nitro group, or could even lead to cleavage of the C-N bond. The aromatic ring itself could also undergo oxidation under harsh conditions, potentially leading to ring-opening or the formation of quinone-like structures, although this is less common for substituted benzenes.

Coupling and Derivatization Reactions of this compound

This compound can serve as a building block in various coupling and derivatization reactions, leading to the synthesis of more complex molecules. The presence of the chloro, amino, and nitrile functionalities provides multiple sites for chemical modification.

For instance, the chlorine atom on the benzene ring makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, enabling the introduction of a wide range of substituents.

The methylamino group can be derivatized through reactions such as acylation to form amides. For example, reaction with an acid chloride would yield the corresponding N-acyl derivative. google.com This can be a useful strategy for protecting the amino group or for introducing new functional groups. nih.gov

The nitrile group can also be transformed into other functional groups besides amines. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a carboxamide, respectively.

The synthesis of a salen ligand bearing two chlorine atoms in the salen backbone from 5-chloro-salicylaldehyde demonstrates the potential for derivatization of chloro-substituted aromatic compounds. mdpi.com While not directly involving this compound, this illustrates the utility of the chloro substituent in synthesizing larger, more complex structures.

N-Alkylation and Acylation of the Methylamino Group

The secondary methylamino group in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the compound's structure and properties.

N-Alkylation

N-alkylation of the methylamino group typically involves reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base. researchgate.net The base is required to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or sodium hydride. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). For instance, the methylation of the related 2-amino-5-chlorobenzophenone has been achieved using methyl iodide in the presence of sodium carbonate and dimethylformamide. designer-drug.com Another approach involves the use of phase transfer catalysis (PTC) conditions, which can facilitate the reaction between the organic-soluble substrate and an aqueous or solid base. researchgate.net

The general mechanism for N-alkylation involves the nucleophilic attack of the deprotonated methylamino group on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

N-Acylation

N-acylation of the methylamino group is a common method for introducing an acyl group, which can serve as a protecting group or as a precursor for further transformations. This reaction is typically achieved by treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.org The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reactant | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| This compound | Alkyl halide, Base | N-Alkyl-5-chloro-2-(methylamino)benzonitrile | DMF or Acetonitrile, Room Temp to Reflux |

| This compound | Acyl chloride, Base | N-Acyl-5-chloro-2-(methylamino)benzonitrile | Dichloromethane or THF, 0 °C to Room Temp |

| This compound | Acid anhydride, Base | N-Acyl-5-chloro-2-(methylamino)benzonitrile | Pyridine or neat, Room Temp to Reflux |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of complex molecules. chemicalbook.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. google.comtcichemicals.com For this compound, the reaction would occur at the C-Cl bond, leading to the formation of a biaryl compound. The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as X-Phos often being effective for the coupling of aryl chlorides. beilstein-journals.org Bases like potassium carbonate or potassium phosphate (B84403) are commonly used. researchgate.netrsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. datapdf.comwikipedia.org This reaction could be used to introduce a new amino group at the 5-position of the benzonitrile ring by coupling with an appropriate amine. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. beilstein-journals.org The use of specific ligands, such as bidentate phosphine ligands like BINAP or DPPF, has been shown to be effective for these transformations. wikipedia.org Microwave-assisted Buchwald-Hartwig couplings have also been reported to proceed with high yields and short reaction times. beilstein-journals.org

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 5-position of this compound. The generally accepted mechanism involves a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org Copper-free Sonogashira reactions have also been developed. libretexts.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / X-Phos | K₃PO₄ | Biaryl |

| Buchwald-Hartwig | Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Diaryl amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl alkyne |

Cyclization Reactions and Heterocycle Formation

The presence of the ortho-disposed amino and nitrile groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines and benzodiazepines.

Quinazoline (B50416) Synthesis

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. openmedicinalchemistryjournal.com this compound can serve as a starting material for the synthesis of substituted quinazolines. One common method involves the reaction of a 2-aminobenzonitrile (B23959) derivative with an orthoester, such as triethyl orthoformate or triethyl orthoacetate, often in the presence of an acid catalyst like acetic acid. nih.gov This reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the quinazoline ring. The reaction of 2-aminobenzamides with orthoesters in ethanol (B145695) at elevated temperatures has been shown to produce quinazolin-4(3H)-ones in high yields. nih.gov

Another approach to quinazolines involves the reaction of 2-aminobenzonitriles with aldehydes or ketones. For instance, 2,4-disubstituted-1,2-dihydroquinazolines have been synthesized through the multicomponent reaction of aromatic aldehydes and 2-aminobenzophenone. openmedicinalchemistryjournal.com

Benzodiazepine (B76468) Synthesis

Benzodiazepines are another important class of heterocyclic compounds with significant therapeutic applications. The synthesis of diazepam, a well-known benzodiazepine, involves intermediates that can be derived from this compound. For example, the synthesis of diazepam has been reported starting from 5-chloro-N-methylisatoic anhydride, which is structurally related to the target compound. designer-drug.com The process for preparing certain benzodiazepines involves the reaction of a 2-amino-5-chlorobenzophenone derivative with an amino acid, followed by cyclization. google.comnih.gov The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, or converted to a ketone via a Grignard reaction, to provide the necessary precursors for benzodiazepine synthesis.

Table 3: Heterocycle Formation from this compound Derivatives

| Reagent(s) | Heterocyclic Product | General Conditions |

|---|---|---|

| Triethyl orthoformate, Acetic acid | 6-Chloro-4-imino-3-methyl-3,4-dihydroquinazoline | Ethanol, Reflux |

| Phthalimidoacetyl chloride, then Hydrazine | 7-Chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (after conversion of nitrile to benzophenone) | Multi-step synthesis |

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 2 Methylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 5-Chloro-2-(methylamino)benzonitrile is expected to show distinct signals corresponding to the methyl, amine, and aromatic protons. The electron-donating methylamino group (-NHCH₃) and the electron-withdrawing chloro (-Cl) and nitrile (-CN) groups have specific influences on the chemical shifts of the aromatic protons.

The anticipated ¹H NMR signals in a solvent like CDCl₃ would be:

A singlet for the methyl (CH₃) protons.

A broad singlet for the amine (N-H) proton, which can be concentration and temperature-dependent. msu.edu

Three distinct signals for the protons on the aromatic ring. The proton at C6 would likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.4 | d | H-3 |

| ~7.2 | dd | H-4 |

| ~6.7 | d | H-6 |

| ~5.0 | br s | N-H |

Note: The data in this table is predicted based on standard chemical shift ranges and substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) maps the carbon framework of the molecule. oregonstate.eduorganicchemistrydata.org Each unique carbon atom in this compound produces a distinct signal. The spectrum is expected to show eight signals: six for the aromatic carbons, one for the nitrile carbon, and one for the methyl carbon. The chemical shifts are heavily influenced by the attached functional groups. The carbon attached to the electron-donating amino group (C2) will be shifted upfield, while those near the electron-withdrawing nitrile (C1) and chlorine (C5) will be shifted downfield. Quaternary carbons (C1, C2, C5) are typically weaker in intensity. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C-2 |

| ~135 | C-4 |

| ~133 | C-6 |

| ~125 | C-5 |

| ~118 | C-3 |

| ~117 | C≡N |

| ~105 | C-1 |

Note: The data in this table is predicted based on standard chemical shift ranges and known substituent effects. oregonstate.eduorganicchemistrydata.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, confirming the H-3/H-4 and H-4/H-6 correlations. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This would definitively link the proton signals for H-3, H-4, H-6, and the methyl group to their corresponding carbon signals (C-3, C-4, C-6, and the methyl carbon). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is instrumental in piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons (CH₃) showing a correlation to the C-2 carbon.

The amine proton (N-H) showing correlations to C-1 and C-2.

Aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

Aromatic proton H-4 showing correlations to C-2, C-5, and C-6.

Vibrational Spectroscopy for Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. epa.gov The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different vibrational modes. For this compound, the key functional groups give rise to characteristic peaks. A theoretical and experimental study on the closely related compound 2-amino-5-chlorobenzonitrile (B58002) provides analogous data for the ring and nitrile vibrations. sigmaaldrich.com

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400 | N-H stretching |

| ~2950 | C-H stretching (methyl) |

| 2225 | C≡N stretching sigmaaldrich.com |

| ~1600 | C=C aromatic ring stretching |

| ~1520 | N-H bending |

| ~1310 | C-N stretching |

Note: Data for C≡N stretching is based on the analogous compound 2-amino-5-chlorobenzonitrile. sigmaaldrich.com Other values are based on standard functional group frequencies.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. researchgate.net Vibrations that are symmetric and involve a change in polarizability tend to produce strong Raman signals. The nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum of benzonitriles. researchgate.netchemicalbook.com Analysis of the analogous 2-amino-5-chlorobenzonitrile shows a strong Raman signal for the C≡N stretch at 2225 cm⁻¹. sigmaaldrich.com

Table 4: Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3070 | Aromatic C-H stretching |

| 2225 | C≡N stretching sigmaaldrich.com |

| ~1600 | Aromatic C=C stretching |

| ~1280 | Symmetric ring breathing |

Note: Data for C≡N stretching is based on the analogous compound 2-amino-5-chlorobenzonitrile. sigmaaldrich.com Other values are based on standard functional group frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions, often with a proton attached ([M+H]⁺) in positive ion mode.

For this compound (Molecular Formula: C₈H₇ClN₂, Molecular Weight: 166.61 g/mol ), ESI-MS analysis in positive mode would be expected to show a prominent ion peak corresponding to the protonated molecule. sielc.com The presence of two nitrogen atoms makes the compound sufficiently basic to be readily protonated. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ peak at m/z 167.03 and an [M+2+H]⁺ peak at m/z 169.03. This distinctive isotopic signature is a key identifier for chlorine-containing compounds. ESI is recognized for its ability to generate multiply charged ions, which is particularly advantageous for extending the mass range of the analyzer. nih.gov

| Parameter | Expected Value |

| Molecular Formula | C₈H₇ClN₂ |

| Monoisotopic Mass | 166.035 g/mol |

| Protonated Ion [M+H]⁺ (³⁵Cl) | m/z 167.03 |

| Protonated Ion [M+H]⁺ (³⁷Cl) | m/z 169.03 |

This interactive table summarizes the expected ESI-MS data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a primary method for the analysis of volatile and thermally stable compounds. chemrxiv.orgscielo.br For less volatile compounds, chemical derivatization may be employed to increase volatility. visionpublisher.info

In a typical GC-MS analysis of this compound, the compound would first be vaporized and separated from other volatile impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, serves as an initial identifier. Upon elution from the column, the molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a predictable and reproducible manner.

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a "chemical fingerprint." The molecular ion peak (M⁺) would appear at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl). The fragmentation pattern provides structural information; for instance, fragmentation of benzonitrile (B105546) and its derivatives can lead to specific ionic products that help in structural elucidation. rsc.org This fragmentation pattern can be compared against spectral libraries, such as the NIST Mass Spectral Library, to confirm the compound's identity. nih.gov Furthermore, the integration of the peak area in the chromatogram allows for the quantification of the compound and the assessment of its purity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. rsc.org While nominal mass spectrometry might identify a molecule with a mass of 166, HRMS can distinguish this compound (C₈H₇³⁵ClN₂) with a calculated exact mass of 166.03468 from other potential isomers or compounds with the same nominal mass but different elemental compositions.

This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown metabolites and impurities. The data from HRMS, often acquired using ESI or other soft ionization techniques, provides a high degree of confidence in the assigned chemical formula, which is a fundamental requirement in chemical research and pharmaceutical development. rsc.org

| Isotope | Elemental Composition | Calculated Exact Mass |

| ³⁵Cl | C₈H₇³⁵ClN₂ | 166.03468 u |

| ³⁷Cl | C₈H₇³⁷ClN₂ | 168.03173 u |

This interactive table displays the calculated exact masses for the two major isotopes of this compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. sciencepublishinggroup.com The technique is particularly sensitive to conjugated systems, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. The core structure, benzonitrile, exhibits characteristic absorption bands. nist.gov The presence of substituents significantly influences the position and intensity of these bands. sciencepublishinggroup.com

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

For this compound, single-crystal XRD would elucidate the planarity of the benzonitrile ring and the orientation of the methylamino substituent. Analysis of structurally related compounds, such as 5-chloro-2-(2-hydroxybenzylideneamino)benzonitrile, shows that intermolecular hydrogen bonding can play a significant role in the crystal packing, often forming chains or other supramolecular architectures. nih.govresearchgate.net In the case of this compound, the N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrile nitrogen or the chlorine atom of an adjacent molecule.

These intermolecular interactions are critical in crystal engineering, influencing properties like melting point, solubility, and polymorphism—the ability of a compound to exist in multiple crystalline forms. weizmann.ac.il XRD analysis reveals the dihedral angle between the aromatic ring and its substituents, providing insight into any steric strain within the molecule. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for the purity assessment of non-volatile or thermally unstable compounds. lcms.cz

The separation of this compound can be effectively achieved using reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. A specific method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The components of a sample are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. UPLC, which uses smaller particle-sized columns, can be employed for faster and more efficient separations compared to traditional HPLC. sielc.com These chromatographic methods are scalable and can be adapted for preparative separations to isolate the pure compound from reaction byproducts or impurities. sielc.com

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| RP-HPLC/UPLC | Newcrom R1 (or similar C18) | Acetonitrile, Water, Formic/Phosphoric Acid | Purity assessment, Separation from impurities, Preparative isolation |

This interactive table summarizes advanced chromatographic techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a premier technique for the separation, quantification, and purity assessment of chemical compounds. shimadzu.com For substituted benzonitriles, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 (e.g., 5 µm particle size) | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Elutes the compound from the column; the organic/aqueous ratio is adjusted to control retention time. sielc.com |

| Detection | UV at 220-254 nm | Monitors the eluent for the presence of the analyte based on its UV absorbance. sielc.comhelixchrom.com |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase through the system. helixchrom.com |

| Column Dimensions | e.g., 4.6 x 150 mm | Standard analytical column size for good resolution and efficiency. sielc.com |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable, rapid, and cost-effective technique used widely in organic synthesis to monitor the progress of reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. sigmaaldrich.comresearchgate.net The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase) and developing the plate in a sealed chamber with a solvent system (the mobile phase). researchgate.net

For a moderately polar compound like this compound, the standard stationary phase is silica (B1680970) gel 60 F₂₅₄. merckmillipore.comsigmaaldrich.com The "F₂₅₄" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots under 254 nm UV light. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve a Retention Factor (Rf) value ideally between 0.2 and 0.8 for clear separation. merckmillipore.com The Rf value, a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass support | A polar adsorbent for separating compounds based on polarity; allows UV visualization. merckmillipore.comsigmaaldrich.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Solvent system that carries the analyte up the plate; polarity is tuned for optimal separation. |

| Sample Application | Capillary spotting | Applies a small, concentrated spot of the sample to the plate baseline. |

| Development | Ascending development in a saturated chamber | Ensures reproducible Rf values by maintaining a constant vapor pressure of the eluent. sigmaaldrich.com |

| Visualization | UV light (254 nm) | Detects aromatic and conjugated compounds as quenched (dark) spots. |

Electrochemical Characterization Methods for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of electroactive molecules. gamry.comlibretexts.org CV can determine the oxidation and reduction potentials of a compound, probe the stability of the resulting radical ions, and provide insights into the kinetics of electron transfer. pineresearch.comwikipedia.org The experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte and measuring the resulting current. libretexts.org

For this compound, both reduction and oxidation processes are expected. The benzonitrile moiety is reducible, while the secondary amine (methylamino group) is susceptible to oxidation. The precise potentials at which these events occur are influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chloro and nitrile groups makes the ring more electron-deficient and thus easier to reduce. Conversely, the electron-donating methylamino group increases electron density, making oxidation more favorable compared to an unsubstituted aromatic amine. A typical CV experiment would reveal the potentials for these processes and the reversibility of the electron transfer steps. wikipedia.org

| Parameter / Result | Description | Significance |

|---|---|---|

| Working Electrode | Glassy Carbon, Platinum, or Gold | The surface at which the electron transfer (oxidation or reduction) of the analyte occurs. |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential against which the working electrode's potential is measured. gamry.com |

| Supporting Electrolyte | e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAHPF₆) in an organic solvent (e.g., Acetonitrile) | Ensures conductivity of the solution without interfering with the analyte's redox processes. |

| Anodic Peak Potential (Epa) | Potential at which the maximum oxidation current is observed. | Indicates the potential required to oxidize the compound (e.g., the methylamino group). |

| Cathodic Peak Potential (Epc) | Potential at which the maximum reduction current is observed. | Indicates the potential required to reduce the compound (e.g., the benzonitrile group). |

| Formal Potential (E°') | Calculated as (Epa + Epc) / 2 for a reversible couple. | A thermodynamic measure of the redox potential of the analyte. wikipedia.org |

Computational Chemistry and Theoretical Studies of 5 Chloro 2 Methylamino Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For a molecule like 5-Chloro-2-(methylamino)benzonitrile, DFT would be employed to investigate its fundamental electronic and structural characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Conformational analysis is particularly important for this molecule due to the presence of the methylamino group, which can rotate around the carbon-nitrogen bond. This rotation gives rise to different conformers, each with a distinct energy. A computational analysis would identify the most stable conformer and the energy barriers between different conformations. For instance, studies on similar molecules have shown that the planarity of the molecule and the orientation of substituent groups are key factors in determining stability. nih.govnih.gov The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (amino) | ~1.38 Å | |

| N-C (methyl) | ~1.45 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-C-N (amino) | ~121° | |

| C-N-C (amino) | ~120° | |

| Dihedral Angle | C-C-N-C | Variable (conformational) |

Note: The values in this table are estimates based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only. Actual values would be determined by a specific DFT calculation.

Electronic Structure and Charge Distribution

Once the geometry is optimized, DFT calculations can reveal the electronic structure of this compound. This includes the distribution of electrons within the molecule, which is fundamental to understanding its polarity and reactivity.

A key aspect of this analysis is the calculation of atomic charges. Methods like Mulliken population analysis can assign partial charges to each atom in the molecule. cymitquimica.com In this compound, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The nitrile group will also exhibit significant charge separation. This charge distribution creates a molecular dipole moment, which influences the molecule's interaction with other polar molecules and external electric fields.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.govambeed.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more likely to be reactive. For this compound, the HOMO is likely to be located on the electron-rich aromatic ring and the amino group, while the LUMO may be centered on the electron-withdrawing nitrile group. The presence of the chlorine atom will also influence the energies of these orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are illustrative values. Actual energies would be the result of a specific DFT calculation.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack. nih.govsigmaaldrich.com

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atom of the nitrile group and the chlorine atom. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the methylamino group and the carbon atom of the nitrile group. The MEP surface provides a more nuanced view of reactivity than simple atomic charges.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Elucidation of Reaction Mechanisms via Computational Modeling

For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution or reactions involving the nitrile or amino groups. For example, a study on the cycloaddition reaction of a benzonitrile (B105546) N-oxide derivative demonstrated how DFT calculations can determine the preferred reaction pathway and the polar nature of the reaction. chemeo.com Such a study for this compound would involve locating the transition state structures and calculating the activation energies for different possible reaction routes, thereby predicting the most likely products and the conditions required for the reaction to occur.

Transition State Characterization

Transition state (TS) theory is fundamental to understanding the kinetics of a chemical reaction. Computational chemistry allows for the precise location and characterization of transition state structures on a potential energy surface. For a molecule like this compound, this is critical for predicting reaction rates and mechanisms.

Methods such as Density Functional Theory (DFT) are commonly employed to locate transition states. A key procedure involves identifying a first-order saddle point on the potential energy surface, which corresponds to a maximum along the reaction coordinate and a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as N-alkylation, aromatic substitution, or reactions at the nitrile group, identifying the transition states would be the first step in a detailed mechanistic investigation. For instance, in a potential synthetic follow-up reaction, locating the transition state provides the structure of the highest-energy point along the pathway, which governs the reaction's activation energy.

Table 1: Key Aspects of Transition State Characterization

| Parameter | Description | Computational Method |

| Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy barrier. | DFT, ab initio methods (MP2) |

| Energy | The energy of the transition state relative to the reactants, which defines the activation energy (Ea) of the reaction. | Single-point energy calculations |

| Vibrational Frequencies | Calculation of vibrational modes to confirm the structure is a true saddle point (one imaginary frequency). | Frequency Analysis (DFT) |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path from the transition state down to the reactants and products, confirming the connection. | IRC Calculations |

Reaction Pathways and Energetics

Once transition states are identified, entire reaction pathways can be mapped out to understand the thermodynamics and kinetics of a chemical transformation. Computational studies on related compounds like p-chloronitrobenzene and p-nitrobenzonitrile demonstrate how different pathways, such as hydrogenation or hydrodechlorination, can be evaluated. researchgate.net

For this compound, several reaction pathways could be of interest:

Reduction of the Nitrile Group: The nitrile group could be hydrogenated to form a primary amine (benzylamine derivative). Computational studies would calculate the energy profile for this multi-step process, potentially involving different catalysts.

Hydrodechlorination: The chlorine atom could be removed and replaced with a hydrogen atom. Theoretical calculations can predict the feasibility of this pathway compared to reactions at other sites. researchgate.net

Electrophilic Aromatic Substitution: The energetics of substitution at different positions on the benzene (B151609) ring can be modeled to predict regioselectivity.

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface diagram can be constructed. This diagram provides crucial information, including whether the reaction is exothermic or endothermic and which steps are rate-determining.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Studies on analogous molecules like 5-fluoro-2-methylbenzonitrile (B1332097) and other substituted aromatics have shown excellent agreement between computed and experimental spectra. nih.govorientjchem.orgscielo.br

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. orientjchem.org These theoretical spectra are invaluable for assigning the experimental bands to specific molecular motions (e.g., C≡N stretch, N-H bend, C-Cl stretch). Often, calculated frequencies are scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to a high correlation with experimental data. scielo.br

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions help in the assignment of complex NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. eurjchem.com These calculations can explain the origin of observed absorptions, such as π-π* transitions within the aromatic system. nih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | ~3450 | 3400 - 3500 |

| C-H Stretch (Aromatic) | ~3080 | 3050 - 3150 |

| C≡N Stretch | ~2225 | 2220 - 2240 |

| C=C Stretch (Aromatic) | ~1600 | 1580 - 1620 |

| N-H Bend | ~1520 | 1500 - 1550 |

| C-N Stretch | ~1310 | 1280 - 1350 |

| C-Cl Stretch | ~750 | 700 - 800 |

| Note: This table is illustrative, based on typical values for similar functional groups. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Descriptors

QSAR studies are a cornerstone of computational drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. mdpi.com For a compound like this compound, which may serve as a scaffold for pharmacologically active molecules, QSAR provides a framework for designing more potent derivatives.

The typical QSAR workflow involves:

Data Set Generation: A series of related compounds with measured biological activity (e.g., IC₅₀ values) is compiled.

Structure Optimization and Descriptor Calculation: The 3D structure of each molecule is optimized, typically using semi-empirical or DFT methods. nih.govnih.gov Subsequently, a wide range of molecular descriptors are calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, surface area, specific shape indices (e.g., Kappa) | Describe the size and shape of the molecule, relevant for receptor fitting. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, affecting membrane permeability. |

| Topological | Connectivity indices, Wiener index | Numerical values derived from the 2D graph representation of the molecule. |

These descriptors for this compound and its derivatives would be used to construct a predictive model for a specific biological target.

Molecular Dynamics and Monte Carlo Simulations for Solvent Effects and Interactions

While quantum mechanics calculations are excellent for single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. easychair.org These methods are crucial for understanding how the environment affects the properties and behavior of this compound.

Solvent Effects: MD simulations can explicitly model the interactions between the solute and individual solvent molecules. easychair.org A study on the related molecule 4-(N,N-dimethylamino)benzonitrile in acetonitrile (B52724) showed that the polar solvent significantly stabilized the charge-transfer excited state, explaining observed fluorescence properties. rsc.org Similar simulations for this compound could reveal how solvents like water or ethanol (B145695) interact with the polar methylamino and nitrile groups and the nonpolar aromatic ring, affecting its solubility and reactivity. Both implicit solvent models (like PCM) and more accurate explicit solvent models can be employed. eurjchem.comnih.gov

Macromolecular Interactions: If this compound is being investigated as a ligand for a protein, MD simulations can model its binding process. These simulations provide insights into the dynamic nature of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and can be used to calculate binding free energies, which are critical for drug design.

Applications of 5 Chloro 2 Methylamino Benzonitrile in Advanced Organic Synthesis and Chemical Biology

Role as a Key Synthetic Intermediate for Complex Molecular Structures

Due to its distinct functional groups, 5-Chloro-2-(methylamino)benzonitrile serves as a valuable intermediate in the synthesis of intricate organic molecules. The reactivity of the nitrile group, combined with the directing effects and potential for substitution of the chloro and methylamino groups, allows for diverse chemical transformations.

Precursor in the Synthesis of Heterocyclic Compounds